molecular formula C20H25N5O2 B2669719 7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione CAS No. 302785-87-1

7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione

Katalognummer B2669719
CAS-Nummer: 302785-87-1
Molekulargewicht: 367.453
InChI-Schlüssel: MYBQRHATNBQDBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which plays a crucial role in regulating intracellular levels of cAMP.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Parkinson's Disease

Research exploring the neuroprotective effects of caffeine and specific adenosine receptor antagonists provides insights into potential applications for structurally similar purine derivatives. For instance, studies on the effects of caffeine and adenosine receptor subtypes in a neurotoxin model of Parkinson's Disease (PD) reveal that caffeine, at doses comparable to human consumption, attenuates the loss of striatal dopamine and dopamine transporter binding sites. This effect is thought to be mediated through A2A receptor blockade, suggesting a possible mechanism through which purine derivatives could offer neuroprotection in PD (Chen et al., 2001).

Antiallergic Properties

Another area of interest is the antiallergic properties of certain purine derivatives. For example, the compound tazifylline, a new H1-receptor antagonist, has shown statistically significant dose-related inhibitions of flare and wheal induced by allergens in both atopic and non-atopic subjects. This suggests that purine derivatives could play a role in developing antiallergic medications, potentially offering alternatives to existing treatments (Ring et al., 1988).

Exercise-Induced Bronchospasm

The investigational drug (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione has been evaluated for its effectiveness as a bronchodilator in blocking exercise-induced reduction in FEV1, improving asthma disability scores, and increasing FEV1 after oral administration in adult asthmatics. This demonstrates the potential of purine derivatives in treating respiratory conditions such as exercise-induced bronchospasm (Cho Yw et al., 1981).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of purine derivatives is crucial for their application in medical science. Studies on compounds like SB-649868, an orexin receptor antagonist, provide detailed insights into the pharmacokinetics, metabolite profiling, and elimination pathways of purine derivatives. Such research underscores the importance of these processes in the development and use of purine-based drugs for treating insomnia and possibly other conditions (Renzulli et al., 2011).

Eigenschaften

IUPAC Name

7-benzyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-9-11-24(12-10-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBQRHATNBQDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.